molecular formula C27H19N2NaO8S2 B12721747 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 67969-88-4

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B12721747
CAS No.: 67969-88-4
M. Wt: 586.6 g/mol
InChI Key: YNYQQXPCRFXFIH-UHFFFAOYSA-M
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Description

SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an anthracene core substituted with amino, sulphonyl, and phenyl groups. Its sodium salt form enhances its solubility in water, making it useful in various industrial and research applications.

Preparation Methods

The synthesis of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE involves multiple steps. The process typically starts with the preparation of the anthracene core, followed by the introduction of amino and sulphonyl groups through various chemical reactions. The final step involves the sulphonation of the anthracene derivative to obtain the sodium salt form. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The sulphonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and sulphonyl groups play a crucial role in binding to enzymes and proteins, altering their activity. The anthracene core provides a stable framework that facilitates these interactions. The pathways involved include enzyme inhibition and protein modification, which can lead to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

CAS No.

67969-88-4

Molecular Formula

C27H19N2NaO8S2

Molecular Weight

586.6 g/mol

IUPAC Name

sodium;1-amino-4-[4-(4-methylphenyl)sulfonyloxyanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C27H20N2O8S2.Na/c1-15-6-12-18(13-7-15)39(35,36)37-17-10-8-16(9-11-17)29-21-14-22(38(32,33)34)25(28)24-23(21)26(30)19-4-2-3-5-20(19)27(24)31;/h2-14,29H,28H2,1H3,(H,32,33,34);/q;+1/p-1

InChI Key

YNYQQXPCRFXFIH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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